2-(butylsulfanyl)-3-ethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Overview
Description
2-(butylsulfanyl)-3-ethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is fused with a cyclopentane ring, and it also contains butylsulfanyl and ethyl substituents.
Preparation Methods
The synthesis of 2-(butylsulfanyl)-3-ethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the cyclization of thiophene-2-carboxamides with formic acid . This reaction typically yields thieno[2,3-d]pyrimidin-4-ones in excellent yields (80-98%). Another approach involves the use of a one-pot solvent-free reaction, which provides a convenient and efficient method for producing thienopyrimidine derivatives .
Chemical Reactions Analysis
2-(butylsulfanyl)-3-ethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has shown significant potential in scientific research, particularly in the fields of medicinal chemistry and pharmacology. It has been investigated for its anticancer activity, with studies demonstrating its effectiveness against various cancer cell lines . Additionally, thienopyrimidine derivatives, including this compound, have been explored for their potential as antiviral, antibacterial, and anti-inflammatory agents .
Mechanism of Action
The mechanism of action of 2-(butylsulfanyl)-3-ethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one involves the inhibition of specific enzymes and pathways. For example, thienopyrimidine derivatives have been shown to inhibit protein kinases, which play a crucial role in cell proliferation and differentiation . This inhibition can lead to the suppression of cancer cell growth and the induction of apoptosis.
Comparison with Similar Compounds
Similar compounds to 2-(butylsulfanyl)-3-ethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one include other thienopyrimidine derivatives, such as 3-ethyl-2-hydrazineyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one and 3-ethyl-2-(2-glucozylidenehydrazineyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one . These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and therapeutic potential.
Properties
IUPAC Name |
10-butylsulfanyl-11-ethyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2OS2/c1-3-5-9-19-15-16-13-12(14(18)17(15)4-2)10-7-6-8-11(10)20-13/h3-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGWHQOKVAECGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C3=C(S2)CCC3)C(=O)N1CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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